molecular formula C13H12N2O B5569337 2-phenyl-N-4-pyridinylacetamide

2-phenyl-N-4-pyridinylacetamide

Cat. No. B5569337
M. Wt: 212.25 g/mol
InChI Key: IXHJFYPOQQZHGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-phenyl-N-4-pyridinylacetamide involves specific chemical reactions aimed at forming the desired compound with high purity and yield. Studies such as those conducted by Umezono and Okuno (2015) and Wang et al. (2008) have outlined methods for synthesizing compounds with similar structural frameworks, employing strategies like the modified Chichibabin pyridine synthesis and catalytic reduction processes (Umezono & Okuno, 2015) (Wang et al., 2008).

Molecular Structure Analysis

The molecular structure of 2-phenyl-N-4-pyridinylacetamide has been analyzed through techniques like crystallography and DFT studies. The compound exhibits an almost planar amide unit with significant dihedral angles between the amide plane and adjacent phenyl and pyridine rings, indicating no conjugation with the amide unit (Umezono & Okuno, 2015).

Chemical Reactions and Properties

Research on 2-phenyl-N-4-pyridinylacetamide and similar compounds highlights their potential as precursors in the synthesis of various derivatives, showcasing versatility in chemical reactions. For instance, Aly and Nassar (2004) demonstrated its utility in generating a variety of pyridazine and pyrimidine derivatives, emphasizing its role in heterocyclic chemistry (Aly & Nassar, 2004).

Physical Properties Analysis

The physical properties of 2-phenyl-N-4-pyridinylacetamide, such as solubility, melting point, and crystal structure, are crucial for its application in material science and pharmaceuticals. The crystal structure analysis provides insight into the molecular arrangement and potential intermolecular interactions within the compound (Umezono & Okuno, 2015).

Scientific Research Applications

Anti-inflammatory, Antipyretic, and Ulcerogenic Activities

A study presented the synthesis of novel 2(1H)-pyridone molecules, incorporating a 4-hydroxyphenyl moiety, which exhibited promising anti-inflammatory, antipyretic, and ulcerogenic characters through in-vitro and in-vivo examination. These compounds were synthesized in a bid to enhance their biological behavior and were assessed alongside standard reference drugs, paracetamol and phenylbutazone, predicting their physicochemical and ADME traits using in-silico methodologies (Fayed et al., 2021).

G-Quadruplex Stabilization and Cytotoxic Activity

Research into pyridyl polyoxazoles, a class of macrocyclic lactams, identified derivatives with significant cytotoxic activity and the ability to stabilize G-quadruplexes, offering potential therapeutic avenues in cancer treatment. The study elucidated the structure-activity relationship, highlighting the importance of the aminoalkyl side-chain in enhancing the compound's bioactivity (Blankson et al., 2013).

Carcinogenic Potentials

An investigation into 5-phenyl-2-pyridinamine (PPA), a pyrolysis product of phenylalanine found in broiled sardines, explored its potentially carcinogenic properties. This research developed synthesis procedures for PPA and its metabolites, facilitating further biological studies to understand its health impacts (Stavenuiter et al., 1985).

mGlu5 Receptor Antagonist for Anxiety

A study on the synthesis of a highly selective mGlu5 receptor antagonist showcased its potential in treating anxiety. This compound, a derivative of 2-Methyl-6-(phenylethynyl)pyridine, demonstrated improved pharmacological properties over existing therapeutic agents, including reduced off-target activity and enhanced aqueous solubility (Cosford et al., 2003).

Fluorescent pH Sensor Development

A heteroatom-containing organic fluorophore study introduced a compound capable of functioning as a fluorescent pH sensor in both solution and solid states. This development underscores the potential of such materials in detecting acidic and basic organic vapors, contributing significantly to sensor technology (Yang et al., 2013).

properties

IUPAC Name

2-phenyl-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-13(10-11-4-2-1-3-5-11)15-12-6-8-14-9-7-12/h1-9H,10H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHJFYPOQQZHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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